molecular formula C23H22N4O B2646790 N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866042-37-7

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea

Cat. No.: B2646790
CAS No.: 866042-37-7
M. Wt: 370.456
InChI Key: BXLJAWZZMWCFDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of 2-(1H-pyrrol-1-yl)benzylamine with an isocyanate derivative under controlled conditions. The reaction proceeds through the formation of a urea linkage between the amine groups and the isocyanate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrole rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

1,3-bis[(2-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(24-17-19-9-1-3-11-21(19)26-13-5-6-14-26)25-18-20-10-2-4-12-22(20)27-15-7-8-16-27/h1-16H,17-18H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJAWZZMWCFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NCC2=CC=CC=C2N3C=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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